molecular formula C7H6BrCl B1268085 3-Bromobenzyl chloride CAS No. 932-77-4

3-Bromobenzyl chloride

Cat. No.: B1268085
CAS No.: 932-77-4
M. Wt: 205.48 g/mol
InChI Key: UDKGXKYEWBGQCG-UHFFFAOYSA-N
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Description

3-Bromobenzyl chloride is an organic compound with the molecular formula C7H6BrCl. It is a derivative of benzene, where a bromine atom and a chloromethyl group are substituted at the 1 and 3 positions, respectively. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromobenzyl chloride can be synthesized through various methods. One common approach involves the bromination of 3-(chloromethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3). The reaction typically occurs at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromobenzyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

  • 3-(Hydroxymethyl)-1-bromobenzene
  • 3-(Bromomethyl)benzoic acid
  • 3-(Chloromethyl)benzene

Mechanism of Action

The mechanism of action of 3-Bromobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the chloromethyl group are both reactive sites, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .

Comparison with Similar Compounds

Uniqueness: 3-Bromobenzyl chloride is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and versatility in organic synthesis. This dual functionality allows for a broader range of chemical transformations compared to its analogs .

Properties

IUPAC Name

1-bromo-3-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl/c8-7-3-1-2-6(4-7)5-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKGXKYEWBGQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335148
Record name 3-Bromobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932-77-4
Record name 3-Bromobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-(chloromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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